2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
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Overview
Description
2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is a heterocyclic compound that features a spirocyclic structure with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the pyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrimidine derivative with a suitable diamine can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-2,6-diazaspiro[3.3]heptane: Similar structure but with a pyridine moiety instead of pyrimidine.
2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]octane: Similar structure with an additional carbon in the spirocyclic ring.
Uniqueness
2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its specific spirocyclic structure combined with the pyrimidine moiety, which imparts distinct pharmacological properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H14Cl2N4 |
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Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-pyrimidin-2-yl-2,6-diazaspiro[3.3]heptane;dihydrochloride |
InChI |
InChI=1S/C9H12N4.2ClH/c1-2-11-8(12-3-1)13-6-9(7-13)4-10-5-9;;/h1-3,10H,4-7H2;2*1H |
InChI Key |
REZYCKXWZXTBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=NC=CC=N3.Cl.Cl |
Origin of Product |
United States |
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